Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a trimethylsilyl group attached to the cyclopropane ring. The compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate typically involves the reaction of a cyclopropane derivative with a trimethylsilyl reagent. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a cyclopropane carboxylate ester to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclopropane ring can act as a reactive intermediate in various transformations, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
- Mthis compound
- Propyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
These compounds share similar structural features but differ in the alkyl group attached to the ester. The unique combination of the trimethylsilyl group and the cyclopropane ring in this compound provides distinct reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5075-41-2 |
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Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(trimethylsilylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10(11)9-6-8(9)7-13(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
WZUKISVYPBORMR-RKDXNWHRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C[Si](C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC1C[Si](C)(C)C |
Origin of Product |
United States |
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